molecular formula C13H18N4O5S B2381447 N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide CAS No. 392247-20-0

N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2381447
CAS No.: 392247-20-0
M. Wt: 342.37
InChI Key: XYLMYUCTPWBUIQ-UHFFFAOYSA-N
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Description

N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinyl-oxoethyl group and a morpholinosulfonyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hydrazinyl-oxoethyl intermediate: This step involves the reaction of hydrazine with an appropriate oxoethyl precursor under controlled conditions.

    Attachment of the morpholinosulfonyl group: The intermediate is then reacted with a morpholinosulfonyl chloride in the presence of a base to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the reagents used.

Scientific Research Applications

N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The morpholinosulfonyl group may enhance the compound’s solubility and facilitate its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydrazinyl-2-oxoethyl)benzamide
  • N-(2-hydrazinyl-2-oxoethyl)-N-phenylnitrous amide
  • N,N-Bis(2-hydrazinyl-2-oxoethyl)nitrous amide

Uniqueness

N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and reactivity.

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5S/c14-16-12(18)9-15-13(19)10-1-3-11(4-2-10)23(20,21)17-5-7-22-8-6-17/h1-4H,5-9,14H2,(H,15,19)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLMYUCTPWBUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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